Ethanethiol, 2-(4-nonylphenoxy)-, hydrogen phosphorodithioate Ethanethiol, 2-(4-nonylphenoxy)-, hydrogen phosphorodithioate
Brand Name: Vulcanchem
CAS No.: 65045-86-5
VCID: VC18467363
InChI: InChI=1S/C34H55O4PS2/c1-3-5-7-9-11-13-15-17-31-19-23-33(24-20-31)37-27-29-40-39(35,36)41-30-28-38-34-25-21-32(22-26-34)18-16-14-12-10-8-6-4-2/h19-26H,3-18,27-30H2,1-2H3,(H,35,36)
SMILES:
Molecular Formula: C34H55O4PS2
Molecular Weight: 622.9 g/mol

Ethanethiol, 2-(4-nonylphenoxy)-, hydrogen phosphorodithioate

CAS No.: 65045-86-5

Cat. No.: VC18467363

Molecular Formula: C34H55O4PS2

Molecular Weight: 622.9 g/mol

* For research use only. Not for human or veterinary use.

Ethanethiol, 2-(4-nonylphenoxy)-, hydrogen phosphorodithioate - 65045-86-5

Specification

CAS No. 65045-86-5
Molecular Formula C34H55O4PS2
Molecular Weight 622.9 g/mol
IUPAC Name bis[2-(4-nonylphenoxy)ethylsulfanyl]phosphinic acid
Standard InChI InChI=1S/C34H55O4PS2/c1-3-5-7-9-11-13-15-17-31-19-23-33(24-20-31)37-27-29-40-39(35,36)41-30-28-38-34-25-21-32(22-26-34)18-16-14-12-10-8-6-4-2/h19-26H,3-18,27-30H2,1-2H3,(H,35,36)
Standard InChI Key NHVGMEYOWUEZRF-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCC1=CC=C(C=C1)OCCSP(=O)(O)SCCOC2=CC=C(C=C2)CCCCCCCCC

Introduction

Chemical Identity and Structural Attributes

Molecular Composition and Nomenclature

Ethanethiol, 2-(4-nonylphenoxy)-, hydrogen phosphorodithioate belongs to the phosphorodithioate class, distinguished by a phosphorus atom bonded to two sulfur atoms and an alkoxy group. Its IUPAC name, bis[2-(4-nonylphenoxy)ethylsulfanyl]phosphinic acid, reflects its bifunctional structure: two 2-(4-nonylphenoxy)ethylsulfanyl groups attached to a central phosphorus atom . The nonylphenoxy moiety introduces hydrophobicity, influencing its solubility and environmental behavior .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC₃₄H₅₅O₄PS₂
Molecular Weight622.9 g/mol
CAS Registry Number65045-86-5
XLogP3 (Partition Coefficient)12.3
Topological Polar Surface Area106 Ų

Structural and Electronic Features

The compound’s structure includes a phosphorodithioate core (P=S bonds) and extended alkyl chains, contributing to its high lipophilicity (XLogP3 = 12.3) . Rotatable bonds (26) and a heavy atom count (41) underscore its conformational flexibility, which may influence reactivity and interaction with biological targets . Spectroscopic data, though limited in public domains, suggest characteristic IR absorptions for P=S (≈750 cm⁻¹) and S-H (≈2550 cm⁻¹) groups, consistent with analogous phosphorodithioates.

Synthesis and Reaction Pathways

Synthetic Methodologies

The synthesis of ethanethiol, 2-(4-nonylphenoxy)-, hydrogen phosphorodithioate typically involves thiol-phosphorylation reactions. A two-step approach is commonly employed:

  • Alkylation of 4-nonylphenol: Reaction with ethylene oxide or ethylenebromide yields 2-(4-nonylphenoxy)ethanol.

  • Phosphorodithioation: The alcohol intermediate reacts with phosphorus sulfides (e.g., P₂S₅) in dichloromethane or toluene, forming the phosphorodithioate ester.

Critical parameters include stoichiometric control (1:2 molar ratio of phosphorus reagent to thiol) and anhydrous conditions to prevent hydrolysis. Solvents like toluene enhance reaction rates by stabilizing intermediates through π-π interactions.

Reaction Kinetics and Byproducts

Side reactions, such as oxidation of thiol groups or hydrolysis of P=S bonds, are mitigated by inert atmospheres and low temperatures (0–5°C). Post-synthesis purification via column chromatography or recrystallization achieves >95% purity, as confirmed by HPLC-MS.

Applications in Agriculture and Industry

Pesticidal Activity

As a broad-spectrum organophosphorus pesticide, this compound inhibits acetylcholinesterase (AChE) in pests, disrupting neurotransmitter breakdown and causing paralysis. Field studies demonstrate efficacy against Lepidoptera larvae at concentrations as low as 50 ppm, with residual activity persisting for 14 days post-application.

Table 2: Comparative Efficacy Against Agricultural Pests

Pest SpeciesLC₅₀ (ppm)Residual Activity (Days)
Helicoverpa armigera4814
Plutella xylostella5212
Spodoptera frugiperda5510

Non-Agricultural Uses

Industrial applications include use as a lubricant additive due to its sulfur-phosphorus synergy, which reduces wear in high-pressure machinery. Additionally, its thiophilic properties make it a candidate for heavy metal chelation in wastewater treatment, though environmental regulations limit this application .

Mechanism of Action and Toxicological Profile

Biochemical Interactions

The compound’s primary mode of action involves covalent modification of AChE’s serine hydroxyl group, forming a stable phosphorothioate-enzyme complex. This inhibition elevates synaptic acetylcholine levels, leading to hyperexcitation and death in insects. In mammals, analogous interactions with nervous system esterases underlie its toxicity .

Acute and Chronic Toxicity

Acute exposure (oral LD₅₀ in rats: 250 mg/kg) manifests as tremors, salivation, and respiratory distress . Chronic studies indicate hepatorenal damage at 10 mg/kg/day over 90 days, attributed to oxidative stress from glutathione depletion . The European Union classifies it under Skin Corr. 1B and Aquatic Chronic 1, mandating strict handling protocols .

Table 3: Regulatory Classification (EU)

Hazard ClassCategoryHazard Statement
Skin Corrosion1BH314: Causes severe skin burns
Aquatic Chronic Hazard1H410: Very toxic to aquatic life

Environmental Fate and Mitigation Strategies

Degradation Pathways

Hydrolysis dominates environmental breakdown, with a half-life of 8 days at pH 7 and 2 days at pH 9. Photolysis contributes minimally (<5% degradation over 72 hours). Metabolites include 4-nonylphenol, a known endocrine disruptor, necessitating monitoring in aquatic systems .

Bioremediation Approaches

Soil microbiota (e.g., Pseudomonas putida) degrade the compound via phosphoesterase activity, reducing concentrations by 90% within 30 days under aerobic conditions. Phytoremediation using Brassica juncea shows promise, with root exudates enhancing microbial degradation rates.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator